2-Amino-1,3-thiazol-5-ol

描述

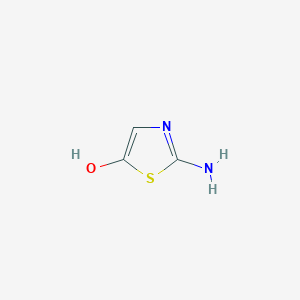

2-Amino-1,3-thiazol-5-ol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-thiazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

化学反应分析

Types of Reactions

2-Amino-1,3-thiazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .

科学研究应用

Pharmaceutical Development

Key Applications:

- Anticancer Agents: 2-Amino-1,3-thiazol-5-ol derivatives have been synthesized and tested for their anticancer properties. For instance, compounds derived from this scaffold have shown promising activity against various cancer cell lines, including glioblastoma and melanoma, with IC50 values indicating significant efficacy .

- Neurological Disorders: Research indicates that this compound can serve as a key intermediate in the synthesis of drugs targeting neurological disorders. Its derivatives have been evaluated for their ability to inhibit specific protein kinases associated with these conditions .

Case Study:

A study focused on synthesizing new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones showed that compounds with the thiazole core exhibited potent inhibition against DYRK1A kinase, crucial for treating neurological disorders .

Biological Research

Key Applications:

- Enzyme Inhibition Studies: The compound is frequently used in research investigating enzyme interactions and inhibition mechanisms. It provides insights into biochemical pathways that are critical for developing targeted therapies .

- Receptor Interaction Studies: Its derivatives are employed to study receptor interactions, particularly in the context of muscarinic acetylcholine receptors, which play a vital role in neurotransmission .

Data Table: Biological Activities of this compound Derivatives

| Compound Type | Target Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-Arylidene derivatives | DYRK1A inhibition | 0.028 | |

| N-acylated thiazoles | Glioblastoma | 23.30 | |

| Thiazole derivatives | Muscarinic receptor | - |

Material Science

Key Applications:

- Novel Materials Development: The unique chemical properties of this compound allow its use in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: This compound is utilized in developing safer pesticides and herbicides. Its derivatives are designed to be effective while minimizing environmental impact .

Analytical Chemistry

Key Applications:

作用机制

The mechanism of action of 2-Amino-1,3-thiazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is crucial for its activity .

相似化合物的比较

Similar Compounds

2-Aminothiazole: Lacks the hydroxyl group, which may affect its solubility and reactivity.

2-Amino-1,3,4-thiadiazole: Contains an additional nitrogen atom, leading to different electronic properties and biological activities.

Thiazole: The parent compound without amino or hydroxyl groups, used as a basic scaffold in various chemical syntheses

Uniqueness

2-Amino-1,3-thiazol-5-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .

生物活性

2-Amino-1,3-thiazol-5-ol is a biologically active compound that has garnered significant attention due to its diverse pharmacological properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various pathogens, including Mycobacterium tuberculosis.

- Anticancer Properties : Induces apoptosis in cancer cells by disrupting microtubule formation.

- Anti-inflammatory Effects : Modulates inflammatory pathways and reduces oxidative stress.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound inhibits topoisomerase II, leading to DNA damage and cell cycle arrest in cancer cells.

- Microtubule Destabilization : It interacts with tubulin, preventing polymerization and disrupting the mitotic spindle during cell division .

- Biochemical Pathway Modulation : The compound can activate or inhibit various signaling pathways involved in cellular metabolism and growth.

Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antibacterial activity against Mycobacterium tuberculosis, achieving minimum inhibitory concentrations (MIC) as low as 0.1 μM. The structure-activity relationship (SAR) indicated that modifications at the C-2 and C-4 positions of the thiazole ring could enhance activity while maintaining selectivity against mammalian cells .

Anticancer Activity

Research on 2-amino-1-thiazolyl imidazoles revealed their potential as microtubule-destabilizing agents. For instance, one analog was shown to inhibit tubulin polymerization effectively, leading to G2/M phase cell cycle arrest in human gastric cancer cells. In vivo studies indicated that this compound prolonged the lifespan of leukemia mice models .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Anticancer | Induces apoptosis via microtubule disruption | |

| Anti-inflammatory | Reduces oxidative stress |

Table 2: Structure-Activity Relationship (SAR) Insights

| Position on Thiazole | Modification Type | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic substitutions | Enhanced antimicrobial activity |

| C-4 | Various replacements | Critical for maintaining activity |

Case Studies

- Case Study on Antimicrobial Efficacy : A series of 2-amino thiazole derivatives were synthesized and tested against M. tuberculosis. The most potent compound showed rapid bactericidal activity and was selective for mycobacterial species over other bacteria, suggesting its potential as a novel anti-tubercular agent .

- Case Study on Cancer Treatment : A specific 2-amino-1-thiazolyl imidazole exhibited significant cytotoxicity against human gastric cancer cells in vitro and improved survival rates in animal models when administered orally. This highlights the compound's potential application in cancer therapeutics .

属性

IUPAC Name |

2-amino-1,3-thiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTZOKQGKPIYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594877 | |

| Record name | 2-Amino-1,3-thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857969-56-3 | |

| Record name | 2-Amino-1,3-thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。